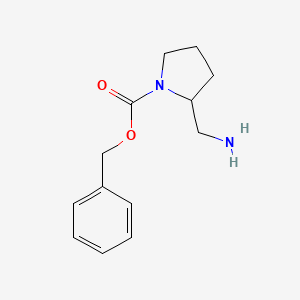
Vitamin D3 Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin D3 Hemisuccinate is a derivative of cholecalciferol, commonly known as vitamin D3. This compound is formed by the esterification of vitamin D3 with succinic acid, resulting in a more water-soluble form. This compound is often used in pharmaceutical formulations due to its enhanced solubility and stability compared to native vitamin D3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3 Hemisuccinate involves the esterification of cholecalciferol with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine. The process involves dissolving cholecalciferol in an organic solvent like dichloromethane, followed by the addition of succinic anhydride and the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cholecalciferol and succinic anhydride are mixed in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to purification processes such as crystallization or distillation to obtain the final compound.
化学反应分析
Types of Reactions
Vitamin D3 Hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cholecalciferol and succinic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the succinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Cholecalciferol and succinic acid.
Oxidation: Oxidized derivatives of cholecalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Vitamin D3 Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies investigating the biological effects of vitamin D3 and its derivatives.
Medicine: Utilized in the formulation of vitamin D supplements and in the treatment of vitamin D deficiency-related conditions.
Industry: Incorporated into food and beverage products to enhance their nutritional value.
作用机制
Vitamin D3 Hemisuccinate exerts its effects by mimicking the action of native vitamin D3. Once ingested, the compound is hydrolyzed to release cholecalciferol, which is then converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to increased absorption of calcium and phosphate from the intestines, promoting bone health and mineralization.
相似化合物的比较
Similar Compounds
Cholecalciferol (Vitamin D3): The parent compound of Vitamin D3 Hemisuccinate, less water-soluble but widely used in supplements.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
Calcifediol: The hydroxylated form of vitamin D3, used in clinical settings for its rapid onset of action.
Calcitriol: The active form of vitamin D3, used in the treatment of severe vitamin D deficiency and related disorders.
Uniqueness
This compound stands out due to its enhanced water solubility and stability, making it more suitable for pharmaceutical formulations and industrial applications. Its ability to be hydrolyzed into active vitamin D3 in the body ensures that it retains the biological efficacy of native vitamin D3 while offering improved formulation properties.
属性
CAS 编号 |
64889-68-5 |
|---|---|
分子式 |
C₃₁H₄₈O₄ |
分子量 |
484.71 |
同义词 |
Cholecalciferol 3-Hemisuccinate; Cholecalciferol Hemisuccinate; Vitamin D3 Hemisuccinate; 1-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl] Ester Butanedioic Acid; ( |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


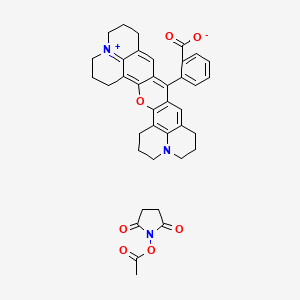
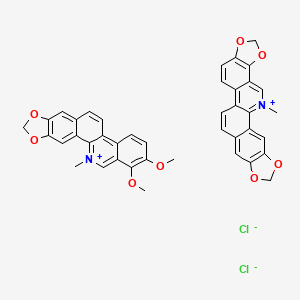
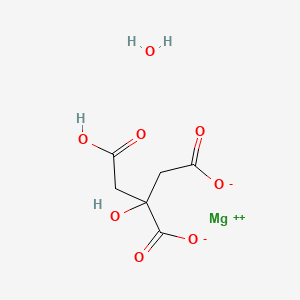
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
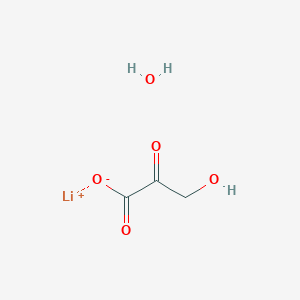
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)
